![molecular formula C16H18N4O4 B6578827 1-butyl-5-(3-hydroxyphenyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4,7-trione CAS No. 1173026-30-6](/img/structure/B6578827.png)
1-butyl-5-(3-hydroxyphenyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4,7-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-butyl-5-(3-hydroxyphenyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4,7-trione is a useful research compound. Its molecular formula is C16H18N4O4 and its molecular weight is 330.34 g/mol. The purity is usually 95%.
The exact mass of the compound 1-butyl-5-(3-hydroxyphenyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4,7-trione is 330.13280507 g/mol and the complexity rating of the compound is 589. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-butyl-5-(3-hydroxyphenyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4,7-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-butyl-5-(3-hydroxyphenyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4,7-trione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- AKOS024517089 has been investigated for its potential as a modulator of gamma-aminobutyric acid (GABA) receptors. GABA receptors play a crucial role in inhibitory neurotransmission in the central nervous system. Researchers have explored whether this compound can enhance or regulate GABAergic signaling, which could have implications for anxiety, epilepsy, and other neurological conditions .
- Some studies suggest that AKOS024517089 exhibits anticancer properties. Researchers have investigated its effects on cancer cell lines, particularly in terms of cell proliferation, apoptosis, and metastasis inhibition. Further research is needed to understand its mechanism of action and potential clinical applications in cancer therapy .
- Inflammation is a common factor in various diseases. AKOS024517089 has been studied for its anti-inflammatory effects. Researchers have explored its impact on inflammatory pathways, cytokine production, and immune responses. Understanding its anti-inflammatory potential may lead to novel therapeutic strategies .
- Cardiovascular diseases remain a global health challenge. Some investigations have focused on AKOS024517089’s cardiovascular effects. These include its impact on blood pressure regulation, vascular tone, and endothelial function. Further studies are necessary to validate its potential as a cardiovascular drug .
- AKOS024517089 has been evaluated for its role in glucose homeostasis and metabolic disorders. Researchers have explored its effects on insulin sensitivity, glucose uptake, and pancreatic function. Understanding its impact on metabolic pathways could have implications for diabetes management .
- Given its potential impact on GABA receptors, AKOS024517089 has also been investigated in the context of neurodegenerative diseases. Researchers have explored its neuroprotective properties, aiming to mitigate neuronal damage and improve cognitive function. Alzheimer’s disease and Parkinson’s disease are areas of interest .
Neuropharmacology and GABA Receptor Modulation
Anticancer Properties
Anti-inflammatory Activity
Cardiovascular Applications
Metabolic Disorders and Glucose Regulation
Neurodegenerative Diseases and Neuroprotection
Propiedades
IUPAC Name |
1-butyl-5-(3-hydroxyphenyl)-6,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4,7-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c1-2-3-7-20-13-11(14(22)19-16(20)24)12(17-15(23)18-13)9-5-4-6-10(21)8-9/h4-6,8,12,21H,2-3,7H2,1H3,(H2,17,18,23)(H,19,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPOUVHTXONMJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C(NC(=O)N2)C3=CC(=CC=C3)O)C(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-5-(3-hydroxyphenyl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.